Cryogenine

Vue d'ensemble

Description

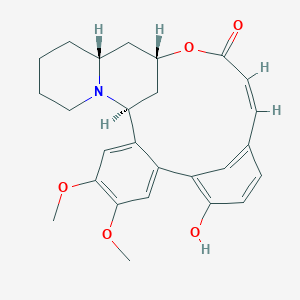

Vertine (formule chimique : C26H29NO5) est un alcaloïde lactonique de type biphénylquinolizidine . On le trouve dans les plantes Sinicuichi (Heimia salicifolia) et H. myrtifolia. Contrairement à d’autres alcaloïdes, la vertine ne présente pas de propriétés psychoactives chez l’homme jusqu’à une dose de 310 mg. Elle a démontré une activité anti-inflammatoire similaire à l’aspirine.

Méthodes De Préparation

La vertine peut être synthétisée par différentes voies. Une méthode notable implique un couplage aryl-aryl et une métathèse de fermeture de cycle pour fournir un alcène Z α à la fonction carbonyle de la lactone. La même procédure a été utilisée pour la synthèse d’un autre alcaloïde apparenté, la (+)-lythrine, après épimérisation induite par une base du diastéréoisomère principal de la quinolizidin-2-one .

Analyse Des Réactions Chimiques

La vertine subit plusieurs types de réactions, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions utilisés dans ces réactions varient en fonction de la transformation spécifique. Les principaux produits formés à partir de ces réactions comprennent des dérivés de la structure de base de la quinolizidine.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-inflammatory Properties

Cryogenine has been shown to exhibit significant anti-inflammatory effects. Research indicates that it inhibits prostaglandin synthetase, an enzyme involved in the inflammatory response. A study conducted in 1971 demonstrated that this compound reduced inflammatory processes in animal models, including rats and guinea pigs. The compound's IC50 value for prostaglandin synthetase inhibition is reported to be 424 μM, suggesting its potential as an anti-inflammatory agent .

1.2 Hypothermic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its hypothermic effects. Early investigations revealed that it could lower body temperature in rats and dogs. This property may have implications for therapeutic applications where controlled body temperature is necessary.

Biomedical Research

2.1 Drug Development

this compound's unique chemical structure and biological activities make it a candidate for drug development. Its ability to modulate inflammatory responses can be explored further to develop new treatments for conditions such as arthritis or other inflammatory diseases. Ongoing research is necessary to elucidate the mechanisms underlying its pharmacological effects and to assess its safety and efficacy in humans.

2.2 Tissue Engineering

Recent advancements in biomaterials have highlighted the potential of this compound in tissue engineering applications. Its biocompatibility and ability to interact with biological systems suggest that it could be integrated into scaffolds for tissue regeneration. Research on cryogels, which can incorporate bioactive compounds like this compound, shows promise in enhancing cell viability and promoting tissue healing .

Case Studies

3.1 Study on Anti-inflammatory Effects

A pivotal study published in 1971 investigated the anti-inflammatory effects of this compound on laboratory animals. The results indicated a marked decrease in inflammation markers following administration of this compound, supporting its potential use as an anti-inflammatory therapeutic agent.

3.2 Exploration of Hypothermic Effects

Another study focused on the hypothermic properties of this compound, documenting significant reductions in body temperature among treated animals compared to controls. This effect opens avenues for research into this compound’s potential role in managing hyperthermia or related conditions.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Safety and Efficacy : Comprehensive clinical trials are required to establish the safety profile and therapeutic efficacy of this compound.

- Mechanistic Understanding : Further research is needed to fully understand the mechanisms through which this compound exerts its biological effects.

- Scalability : The production and formulation of this compound for pharmaceutical use must be optimized for scalability and cost-effectiveness.

Mécanisme D'action

Le mécanisme précis par lequel la vertine exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques et des voies de signalisation. Des études supplémentaires sont nécessaires pour élucider complètement ces mécanismes.

Comparaison Avec Des Composés Similaires

La vertine se distingue par sa structure de biphénylquinolizidine. Bien qu’elle partage des similitudes avec d’autres alcaloïdes, ses caractéristiques distinctives en font un sujet intrigant pour des explorations plus approfondies.

Activité Biologique

Cryogenine is a quinolizidine alkaloid derived from the plant Heimia salicifolia. It has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

Chemical Structure

This compound's chemical structure is characterized by its unique quinolizidine skeleton. Its molecular formula is with a CAS number of 10308-13-1. The structure contributes to its biological activity, particularly in modulating inflammatory responses.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : this compound inhibits prostaglandin synthetase with an IC50 value of 424 μM, which suggests a significant role in reducing inflammation by modulating prostaglandin synthesis .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively reduces inflammation markers through the inhibition of prostaglandin synthesis. This effect was observed in various cell types, including macrophages and fibroblasts.

- Cytotoxicity Research : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound induces apoptosis through mitochondrial pathways, although further research is needed to quantify its efficacy across different cancer types .

- Neuroprotective Effects : Research into the neuroprotective properties of this compound revealed its potential to protect neuronal cells from oxidative damage. This was evidenced by its ability to reduce cell death in models subjected to oxidative stress .

Propriétés

IUPAC Name |

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099973 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10308-13-1 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryogenine (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does cryogenine possess immunosuppressive activity?

A1: Studies indicate that this compound, at effective anti-inflammatory doses, lacks significant immunosuppressive capabilities []. Unlike immunosuppressants like cyclophosphamide, it doesn't effectively prevent the development of immune-mediated inflammation [].

Q2: How does this compound interact with bradykinin?

A2: Kinetic experiments on rat uteri suggest that this compound acts as a competitive inhibitor of synthetic bradykinin [], potentially contributing to its anti-inflammatory effects.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts don't explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or primary literature would be needed for this information.

Q4: Is there spectroscopic data available for this compound?

A4: The provided abstracts don't include specific spectroscopic data. To obtain such information, refer to analytical chemistry research focusing on this compound characterization.

Q5: How do structural modifications of this compound affect its anti-inflammatory activity?

A5: Research indicates that benzoquinolizine derivatives, structurally related to this compound, demonstrate varying degrees of anti-inflammatory activity []. Specifically, derivatives with reserpine-like activity showed efficacy against both exudative and proliferative inflammation models []. Further structure-activity relationship studies are needed to understand the specific structural features contributing to these effects.

Q6: What is known about the stability of this compound under various conditions?

A6: The provided research abstracts don't provide details on the stability of this compound under different conditions. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q7: Does this compound affect blood glucose levels?

A7: Interestingly, while exhibiting anti-inflammatory activity, this compound was observed to elevate blood glucose levels in rats, both in the presence and absence of induced inflammation [].

Q8: What in vivo models have been used to study this compound's anti-inflammatory activity?

A8: Researchers have employed several in vivo models, primarily in rats, to assess this compound's effects. These include:

- Carrageenin-induced pedal edema (acute inflammation) [, , , ]

- Mycobacterium butyricum adjuvant-induced polyarthritis (chronic inflammation) [, ]

- Cotton pellet granuloma (proliferative inflammation) []

Q9: Has this compound's anti-inflammatory efficacy been investigated in clinical trials?

A9: While early medical literature mentions this compound's use as an antipyretic and analgesic [], the provided research abstracts lack information on recent clinical trials evaluating its efficacy and safety. Further research is necessary to determine its potential for human use.

Q10: Are there any known toxicities or adverse effects associated with this compound?

A10: Historical medical literature and case reports highlight the potential for this compound to cause hemolytic anemia, particularly at higher doses [, , , ]. Other reported adverse effects include agranulocytosis and severe anemia, particularly in children when administered in combination with pyramidon [, ]. These findings underscore the importance of careful dosage considerations and monitoring for potential hematological toxicity.

Q11: Does this compound interact with other drugs?

A11: While specific drug-drug interactions haven't been extensively studied in the provided abstracts, it's crucial to be aware of potential interactions, especially considering this compound's historical use alongside pyramidon and sulfonamides [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.